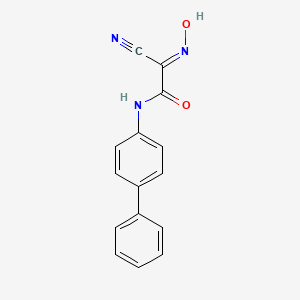![molecular formula C22H18BrN5O2 B2863591 N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1261007-46-8](/img/no-structure.png)
N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18BrN5O2 and its molecular weight is 464.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Antimicrobial Activities
- Antimicrobial and Antipathogenic Activities : Triazole derivatives have been synthesized and characterized for their antimicrobial activities against various bacteria and fungi. Some derivatives have shown significant antibiofilm properties, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus known for their ability to form biofilms, suggesting potential applications in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Application in Cancer Research
- Cancer Cell Line Inhibition : The synthesis of specific triazole derivatives and their inhibition effects on cancer cell lines have been documented, indicating the potential of these compounds in cancer research. One study synthesized 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and found it to inhibit the proliferation of cancer cell lines effectively, demonstrating its potential as an anticancer agent (Lu et al., 2017).
Application in Material Science and Photophysical Study
- Photophysical Properties Study : Novel triazole derivatives have been synthesized and studied for their photophysical properties, including absorption, emission, and quantum yields in various solvents. These studies contribute to the development of new materials with potential applications in optoelectronics and fluorescent markers (Padalkar et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-bromo-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-phenoxyaniline to form the amide intermediate, which is then cyclized with sodium azide to form the triazole ring. The final compound is obtained by coupling the triazole intermediate with 4-phenoxybenzene-1,2-diamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "Starting Materials": [ "2-bromo-4-methylbenzoic acid", "thionyl chloride", "4-phenoxyaniline", "sodium azide", "4-phenoxybenzene-1,2-diamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "2-bromo-4-methylbenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then reacted with 4-phenoxyaniline to form the amide intermediate.", "The amide intermediate is then cyclized with sodium azide to form the triazole ring.", "The triazole intermediate is then coupled with 4-phenoxybenzene-1,2-diamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final compound, N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide." ] } | |
CAS-Nummer |
1261007-46-8 |
Molekularformel |
C22H18BrN5O2 |
Molekulargewicht |
464.323 |
IUPAC-Name |
N-(2-bromo-4-methylphenyl)-5-(4-phenoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C22H18BrN5O2/c1-14-7-12-19(18(23)13-14)25-22(29)20-21(27-28-26-20)24-15-8-10-17(11-9-15)30-16-5-3-2-4-6-16/h2-13H,1H3,(H,25,29)(H2,24,26,27,28) |
InChI-Schlüssel |
FVHXADHELORZJT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC4=CC=CC=C4)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2863508.png)
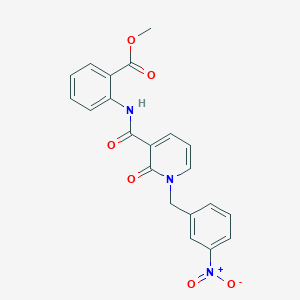

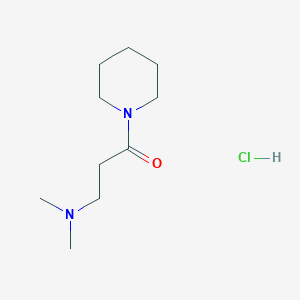
![3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2863515.png)
![N-(2,4-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2863516.png)
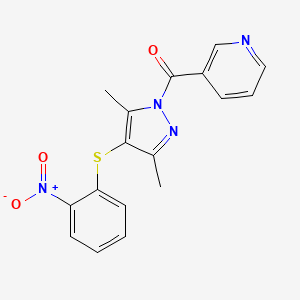
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide](/img/structure/B2863519.png)
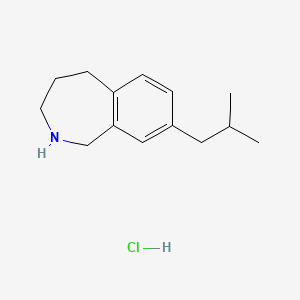
![3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2863522.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone](/img/structure/B2863526.png)

